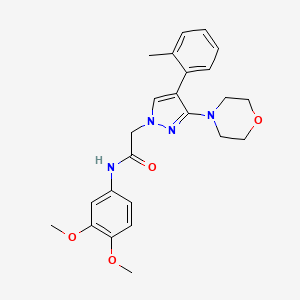
2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the isoquinoline family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of inflammatory mediators, modulation of signaling pathways, and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 in vitro. In addition, it has been shown to induce apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate is its potential as a drug candidate for the treatment of various diseases. However, there are also several limitations to its use in lab experiments. For example, it has low solubility in water, which may limit its bioavailability in vivo. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the study of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate. One area of research is the optimization of its pharmacokinetic and pharmacodynamic properties to improve its bioavailability and therapeutic potential. Another area of research is the identification of its molecular targets and pathways of action to better understand its mechanism of action. Finally, there is a need for further studies to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of 2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has been reported in several studies. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde with tert-butyl acetoacetate in the presence of piperidine as a catalyst. The resulting product is then subjected to a series of reactions, including reduction, esterification, and cyclization, to obtain the final compound.
Applications De Recherche Scientifique
2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In neuroscience, it has been studied for its potential neuroprotective and anti-inflammatory effects. In material science, it has been studied for its potential applications in the development of new materials with unique properties.
Propriétés
IUPAC Name |
2-O-tert-butyl 4-O-methyl 3,4-dihydro-1H-isoquinoline-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-11-7-5-6-8-12(11)13(10-17)14(18)20-4/h5-8,13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQOOHFQAZWRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=CC=CC=C2C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl 4-methyl 3,4-dihydroisoquinoline-2,4(1H)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamoyl)benzoate](/img/structure/B2854501.png)
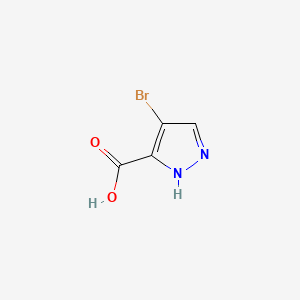
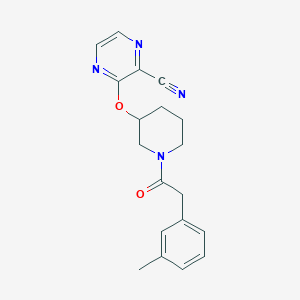
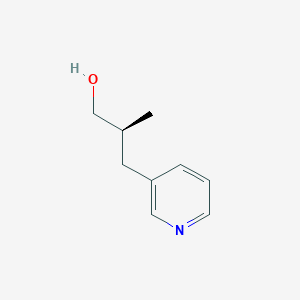

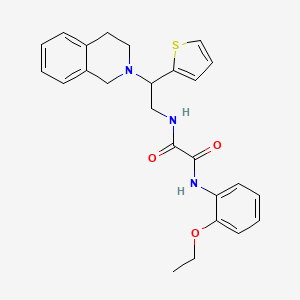
![N-[2-[(1-Acetyl-3,4-dihydro-2H-quinolin-4-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2854511.png)
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2854512.png)
![N-benzyl-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2854514.png)
![5-[(4-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2854516.png)

![N,N,2-Trimethyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2854518.png)
